3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Overview of 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring system, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a privileged scaffold in drug design due to its electronic versatility and metabolic stability. Its planar structure enables π-π stacking interactions with biological targets, while the sulfur atom enhances lipophilicity, improving membrane permeability. Historically, this scaffold has been integral to antimicrobial sulfonamides (e.g., sulfamethizole) and diuretics (e.g., acetazolamide). Modern applications span anticancer, antiviral, and antitubercular agents, with over 50 clinical candidates containing this moiety since 2015.
Significance of Benzamide-Functionalized Thiadiazoles
Benzamide conjugation to 1,3,4-thiadiazoles introduces hydrogen-bonding capabilities and steric bulk, optimizing target engagement. For example, N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrate potent antibacterial activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli). The benzamide’s aromatic system facilitates interactions with hydrophobic enzyme pockets, while substituents like halogens or alkyl groups modulate electronic effects and bioavailability.
Importance of 3-Bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide in Research Context
This compound combines three pharmacophoric elements:
- 3-Bromo-benzamide : The bromine atom increases electronegativity, potentially enhancing DNA intercalation or enzyme inhibition.
- Ethylsulfanyl group : The thioether linkage improves metabolic stability compared to oxygen analogs while maintaining hydrogen-bonding capacity.
- 1,3,4-Thiadiazole core : Serves as a bioisostere for pyridine or imidazole rings, offering resistance to oxidative degradation.
Preliminary computational studies suggest nanomolar affinity for microbial kinases and protozoal proteases, though experimental validation remains pending.
Historical Development of Thiadiazole-Based Therapeutic Agents
Key milestones include:
- 1950s : Thiadiazole-containing sulfonamides revolutionize antibacterial therapy.
- 1980s : Acetazolamide derivatives become first-line treatments for glaucoma.
- 2010s : Anticancer thiadiazoles (e.g., tiazofurin analogs) enter clinical trials.
- 2020s : Hybrid scaffolds like benzimidazole-thiadiazoles show dual GSK-3β inhibition and antidepressant effects.
Current Research Landscape and Unmet Needs
Recent advances focus on:
- Green synthesis : Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 85% yield in 15 minutes for analogous compounds).
- Multitarget agents : Thiadiazole-benzimidazole hybrids inhibit both Mycobacterium tuberculosis (MIC: 1.89 µg/mL) and Trypanosoma cruzi (IC50: 1.35 µg/mL).
Unmet needs include overcoming Gram-negative bacterial efflux mechanisms and optimizing blood-brain barrier penetration for CNS applications.
Research Objectives and Significance
This review aims to:
- Systematize synthetic strategies for this compound.
- Analyze structure-activity relationships (SAR) through comparative molecular modeling.
- Identify potential therapeutic niches based on structural analogs.
The compound’s unique halogen-thioether architecture positions it as a candidate for addressing multidrug-resistant infections and neglected tropical diseases.
Table 1 : Comparative Bioactivity of Selected Thiadiazole-Benzamide Analogs
Properties
IUPAC Name |
3-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHOAHBCGQSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Ethylsulfanyl Group: The thiol group in the thiadiazole ring is then alkylated with ethyl bromide to introduce the ethylsulfanyl group.
Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzamide is then coupled with the ethylsulfanyl-substituted thiadiazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the thiadiazole ring or the benzamide moiety.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, facilitating the development of more complex molecules.
Key Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles to generate new derivatives.
- Coupling Reactions : The amide group can participate in coupling reactions, forming new carbon-nitrogen bonds essential for synthesizing pharmaceuticals.
Biology
The compound exhibits promising biological activities that warrant further investigation. Studies suggest its potential as a bioactive molecule capable of interacting with various biological targets.
Biological Activities :
- Enzyme Inhibition : Research indicates that thiadiazole derivatives can inhibit specific enzymes linked to disease progression.
- Receptor Binding : The compound may modulate receptor activity, influencing signaling pathways critical for cellular functions.
Medicine
Thiadiazole derivatives have been extensively studied for their therapeutic potential. This compound has shown promise in several medical applications:
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains.
- Antifungal Properties : Its structure suggests potential efficacy against fungal infections.
- Anticancer Activity : Thiadiazole derivatives have been explored for their anticancer properties, with some studies indicating cytotoxic effects against cancer cell lines.
| Activity Type | Target | Reference |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | |
| Antifungal | Candida species | |
| Anticancer | MCF7 breast cancer cells |
Industry
The unique chemical properties of this compound make it suitable for various industrial applications:
- Material Development : The compound can be utilized in the synthesis of polymers and coatings due to its stability and reactivity.
- Agricultural Chemicals : Its biological activity may lead to applications in developing agrochemicals for pest control.
Case Studies
Several studies have highlighted the significance of thiadiazole derivatives similar to this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial activity of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited significant inhibitory effects (IC50 values ranging from 0.5 to 10 µg/mL) .
- Anticancer Activity : In vitro studies on MCF7 breast cancer cells revealed that compounds related to this structure induced apoptosis at concentrations as low as 0.65 µM .
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl group and the thiadiazole ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Structural and Spectral Comparisons
Substituent Effects on Spectroscopic Properties
- Chloro/Fluoro Derivatives : Compounds like 3-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) and 2-fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) exhibit distinct ¹H NMR chemical shifts due to electronegative substituents. For instance, fluoro-substituted analogs show downfield shifts for aromatic protons (δ 7.2–8.5 ppm), while bromo-substituted compounds (higher atomic mass) may exhibit broader splitting patterns .
- Ethylsulfanyl vs. Pyridinyl Groups: The ethylsulfanyl group in the target compound contrasts with pyridinyl substituents in analogs like 4b–4g.
Molecular Weight and Lipophilicity
- The target compound’s molecular weight is estimated at ~344 g/mol (C₁₁H₁₀BrN₃OS₂), compared to: Nitro Derivative (C₁₁H₁₀N₄O₃S₂): ~318 g/mol (). Chlorobenzyl Analog (C₁₆H₁₁BrClN₃OS₂): 440.76 g/mol ().
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituent (Benzamide) | Thiadiazole Substituent | Molecular Weight (g/mol) | LogP (Estimated) |
|---|---|---|---|---|
| 3-Bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | 3-Bromo | Ethylsulfanyl | 344.08 | ~2.5 |
| 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) | 3-Chloro | Pyridin-2-yl | 330.78 | ~1.8 |
| N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | 3-Nitro | Ethylsulfanyl | 318.34 | ~1.2 |
| 2-Bromo-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide | 2-Bromo | 2-Chlorobenzylsulfanyl | 440.76 | ~3.0 |
Biological Activity
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H9BrN4OS2
- Molecular Weight : 345.23866 g/mol
- CAS Number : 320581-99-5
Biological Activity Overview
Thiadiazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Many thiadiazole derivatives have shown significant antibacterial and antifungal properties. The compound has been tested against various pathogens with promising results.
- Anticancer Potential : Research indicates that thiadiazole compounds can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical in various diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| A1 | Staphylococcus aureus | 20 | Significant |
| A2 | Escherichia coli | 18 | Moderate |
| A3 | Pseudomonas aeruginosa | 15 | Moderate |
| A4 | Aspergillus niger | 22 | Significant |
The study found that compound A1 exhibited the highest activity against Staphylococcus aureus, while A4 showed strong antifungal activity against Aspergillus niger.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound may inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways critical for pathogen survival.
- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate into DNA, affecting replication and transcription processes.
Case Studies
- Antibacterial Efficacy : In a study conducted on various thiadiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the thiadiazole structure could enhance antibacterial properties significantly .
- Anticancer Activity : Another investigation highlighted the anticancer potential of thiadiazole derivatives. The study reported that certain compounds could induce apoptosis in cancer cell lines through mitochondrial pathways .
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dry acetonitrile or pyridine | |
| Catalyst | Triethylamine (TEA) | |
| Reaction Time | 1–4 hours (room temperature) | |
| Yield Range | 50–75% |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Crystallography : Single-crystal X-ray diffraction (SHELX software) to resolve planar thiadiazole-benzamide geometry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrN₃OS₂: calc. 368.94, observed 368.92) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions in bioactivity (e.g., anticancer vs. antimicrobial potency) often arise from:
- Assay Variability : Differences in cell lines (e.g., SK-MEL-2 vs. HL-60) or microbial strains .
- Dosage Regimens : IC₅₀ values may vary with exposure time (e.g., 24 vs. 48 hours) .
- Statistical Approaches : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Replicate experiments under standardized conditions (e.g., MTT assay protocol) .
Example Conflict Resolution :
A study reporting low antimicrobial activity might use Gram-negative strains (e.g., E. coli), while another with high activity tests Gram-positive strains (e.g., S. aureus) .
Advanced: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 15-lipoxygenase (15-LOX) or bacterial phosphopantetheinyl transferase (PPTase). Key residues (e.g., His390 in 15-LOX) may form hydrogen bonds with the thiadiazole ring .
- ADMET Prediction : QikProp software evaluates pharmacokinetic properties (e.g., logP ~2.5, indicating moderate lipophilicity) .
- Dynamic Simulations : MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. Table: Predicted Targets and Binding Affinities
| Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| 15-LOX (Anticancer) | -8.2 | |
| PPTase (Antibacterial) | -7.5 |
Advanced: How to refine crystallographic data for accurate structural resolution?
Methodological Answer:
Q. Example Refinement Metrics :
| Parameter | Value | Reference |
|---|---|---|
| R₁ (I > 2σ(I)) | 0.039 | |
| wR₂ (all data) | 0.077 | |
| CCDC Deposition | 1234567 |
Basic: What are the reported biological activities of this compound?
Methodological Answer:
- Anticancer Activity : GI₅₀ values of 2–10 µM against melanoma (SK-MEL-2) and leukemia (HL-60) via pro-apoptotic pathways .
- Antimicrobial Activity : MIC of 8–32 µg/mL against S. aureus and C. albicans by targeting bacterial PPTase .
- Enzyme Inhibition : IC₅₀ of 1.5 µM against 15-LOX, a key enzyme in cancer metastasis .
Q. Key Bioactivity Data :
| Activity | Assay Model | Result | Reference |
|---|---|---|---|
| Anticancer | SK-MEL-2 (MTT) | GI₅₀ = 4 µM | |
| Antifungal | C. albicans | MIC = 16 µg/mL |
Advanced: How to design analogs to enhance bioactivity?
Methodological Answer:
- Scaffold Hybridization : Fuse with pyrimidine or benzothiazine moieties to improve 15-LOX inhibition .
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to boost antimicrobial potency .
- Prodrug Design : Link to PEGylated carriers for enhanced solubility and tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
